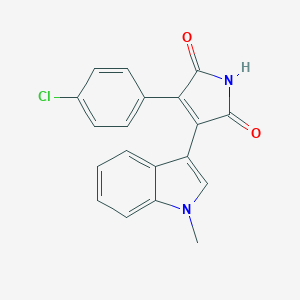
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, also known as 4-chloro-N-methyl-3-phenyl-2-pyrrolidinone, is a compound belonging to the family of pyrrolidinones. It is a heterocyclic compound with a five-membered ring system composed of one nitrogen atom, four carbon atoms and one oxygen atom. It is a white crystalline solid with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. The compound has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
科学的研究の応用
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has a variety of uses in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrrolizines, and pyrrolidinones. Additionally, it is used in the study of biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety and depression, and its activation by 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone may be responsible for its effects on these conditions.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound has anxiolytic and antidepressant effects, as well as neuroprotective and neurogenic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. Additionally, it is easily synthesized from readily available starting materials. However, the compound does have some limitations for use in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.
将来の方向性
There are several potential future directions for the study of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone. Further research could be conducted to explore the effects of the compound on other biochemical and physiological processes. Additionally, the compound could be studied for its potential use in the treatment of other disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to explore the potential of the compound as an anti-cancer agent. Finally, research could be conducted to explore the potential of the compound as a tool for drug delivery.
合成法
The synthesis of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone can be achieved by a number of methods. One method involves the reaction of 4-chlorobenzaldehyde and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 85%. Another method involves the reaction of 4-chlorobenzaldehyde and ethyl formate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 90%.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBRRKUKTEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416131 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione | |
CAS RN |
125313-99-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

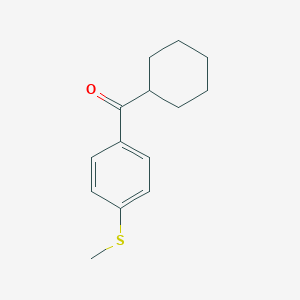

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

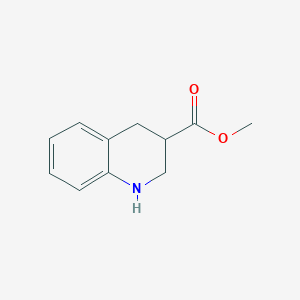
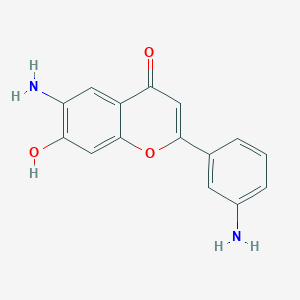
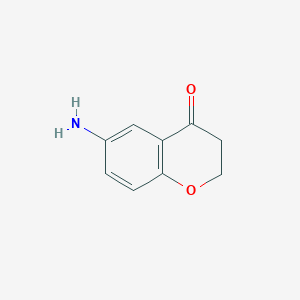
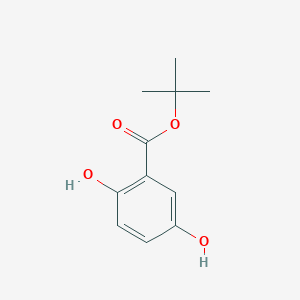

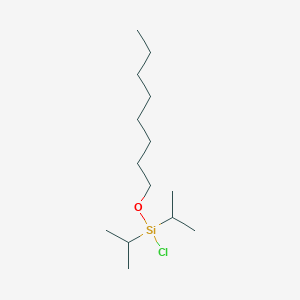
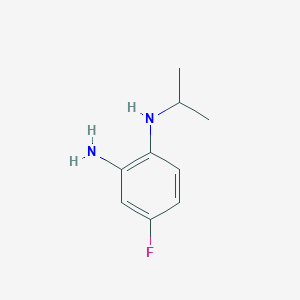
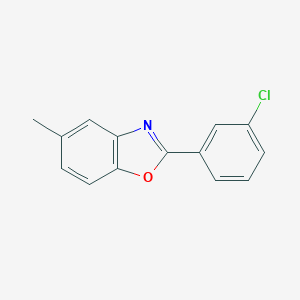
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)